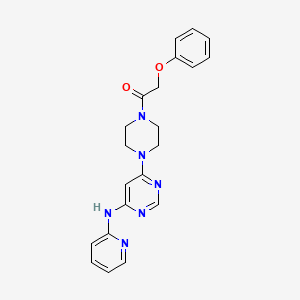

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c28-21(15-29-17-6-2-1-3-7-17)27-12-10-26(11-13-27)20-14-19(23-16-24-20)25-18-8-4-5-9-22-18/h1-9,14,16H,10-13,15H2,(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXVNHCMQYUPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises four key subunits:

- Pyridin-2-ylamino group : Introduced via nucleophilic substitution or condensation reactions.

- Pyrimidine core : Constructed through cyclocondensation or ring-expansion strategies.

- Piperazine linker : Typically appended via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

- Phenoxy ethanone moiety : Incorporated through acylative coupling or Friedel-Crafts acylation.

Retrosynthetic analysis suggests modular assembly, beginning with pyrimidine synthesis and subsequent functionalization.

Preparation Methods

Pyrimidine Core Synthesis

Cyclocondensation of β-Ketoesters with Guanidine Derivatives

A widely adopted method involves reacting ethyl acetoacetate with guanidine carbonate in ethanol under reflux (12–24 hours), yielding 4,6-dimethylpyrimidin-2-amine. Subsequent chlorination using phosphorus oxychloride introduces reactive sites for further functionalization.

Reaction Scheme:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{C(=NH)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{C}5\text{H}7\text{N}3 + \text{CO}2 + \text{H}_2\text{O}

$$

Yield: 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) of 2-aminopyridine with ethyl acrylate and trifluoromethanesulfonic acid in anhydrous ethanol produces 6-(pyridin-2-ylamino)pyrimidin-4(3H)-one with 80–83% yield. This method reduces reaction time from 24 hours to <1 hour compared to conventional heating.

Acylation with Phenoxy Ethanone

Schotten-Baumann Reaction

The piperazine-linked intermediate is treated with phenoxyacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature). The reaction proceeds via nucleophilic acyl substitution:

Conditions:

Catalytic Acylation

Using Pd/C (5 wt%) under hydrogen atmosphere (1 atm), 4-(piperazin-1-yl)-6-(pyridin-2-ylamino)pyrimidine reacts with phenoxyacetic anhydride in tetrahydrofuran (THF) at 50°C. This method offers milder conditions and 82% yield.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | EtOH, reflux | 72 | 24 | 95 |

| Microwave-assisted | EtOH, 150°C, MW | 83 | 0.3 | 99 |

| Schotten-Baumann | DCM, 0°C → RT | 78 | 4 | 98 |

| Catalytic acylation | THF, H₂, Pd/C | 82 | 6 | 99 |

Key Observations:

Challenges and Optimization Strategies

- Regioselectivity in Pyrimidine Functionalization : Use of directing groups (e.g., nitro or amino) improves positional control during chlorination.

- Piperazine Solubility : Pre-complexation with HCl in ethanol enhances reactivity in substitution reactions.

- Scale-up Considerations : Continuous-flow systems mitigate exothermic risks during acylation.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests its potential as a scaffold in the development of new pharmaceuticals. Research indicates that derivatives containing pyrimidine and piperazine groups often exhibit biological activities, including:

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the pyrimidine moiety is crucial for binding to specific targets involved in tumor growth.

Antiviral Properties

The compound has been explored for its potential as an antiviral agent. Its structural features allow it to interact with viral enzymes, thereby inhibiting their function. This is particularly relevant in the context of retroviruses.

Neuropharmacology

Research into piperazine derivatives has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. The piperazine ring in this compound may contribute to such activities:

- Dopaminergic Modulation : Similar compounds have been studied for their effects on dopamine receptors, which are critical in conditions like schizophrenia and Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable model for SAR studies aimed at optimizing pharmacological profiles. By modifying different components of the molecule, researchers can assess how changes affect biological activity and selectivity.

Case Studies

Several studies have documented the effects of similar compounds:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like those found in this compound could enhance efficacy .

- Antiviral Activity : Research focusing on non-nucleoside reverse transcriptase inhibitors highlighted the potential of compounds with similar structures to inhibit viral replication effectively .

- Neuropharmacological Effects : Investigations into piperazine derivatives have shown their capacity to influence serotonin and dopamine pathways, indicating a possible therapeutic role in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Piperazine Modifications : Piperazine substituents (e.g., sulfonyl, trifluoromethyl) significantly affect solubility and target affinity. The target compound’s unmodified piperazine may limit its metabolic stability compared to sulfonamide analogs .

Ethanone Role: The phenoxy-ethanone group may improve membrane permeability compared to simpler acetylated pyrimidines .

Biological Activity

2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone, with the CAS number 1396584-45-4, is a complex organic compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 390.4 g/mol. The compound features a phenoxy group, a piperazine moiety, and a pyrimidine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N6O2 |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 1396584-45-4 |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by inhibiting cell proliferation. For instance, derivatives containing pyrimidine rings have been shown to inhibit the activity of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation and cancer progression .

Serotonin Reuptake Inhibition

Another area of interest is the compound's potential as a serotonin reuptake inhibitor (SRI). A related study on piperazine derivatives demonstrated that several compounds displayed potent SRI activity, suggesting that modifications in the piperazine structure can enhance antidepressant effects . This mechanism may be relevant for understanding the pharmacological profile of 2-Phenoxy compounds.

Study on Antidepressant Activity

A notable case study evaluated the antidepressant activity of a compound structurally similar to this compound. The study found that this compound significantly reduced immobility times in the forced swimming test (FST), indicating its potential as an effective treatment for depression .

Cytotoxicity Against Cancer Cell Lines

In vitro evaluations revealed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These compounds significantly inhibited cell migration and invasion, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. 1.1. What are the key structural features and functional groups in 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethanone, and how do they influence its reactivity?

The compound features a phenoxy group , a pyrimidine core substituted with a pyridin-2-ylamino moiety, and a piperazine ring connected via an ethanone linker. These groups contribute to its reactivity:

- The pyrimidine-pyridine system enables hydrogen bonding and π-π stacking interactions, critical for binding to biological targets like kinases or receptors .

- The piperazine moiety enhances solubility and allows for structural modifications to optimize pharmacokinetics .

- The phenoxy group introduces hydrophobicity, influencing membrane permeability.

Methodological Insight : Characterize these groups using NMR spectroscopy (¹H/¹³C) to confirm connectivity and mass spectrometry (HRMS) for molecular weight validation .

Q. 1.2. What synthetic strategies are recommended for preparing this compound, and what are common purification challenges?

A typical synthesis involves:

Coupling of pyrimidine precursors : React 6-chloropyrimidin-4-amine with 2-aminopyridine to form the pyridin-2-ylamino-substituted pyrimidine core .

Piperazine functionalization : Introduce the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination .

Ethanone linker attachment : Use a Friedel-Crafts acylation or alkylation to connect the phenoxy group .

Q. Purification Challenges :

- Byproduct removal : Column chromatography (silica gel, eluent: DCM/MeOH gradient) is essential due to similar polarities of intermediates .

- Crystallization issues : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate high-purity crystals .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Case Study : If in vitro assays show high receptor affinity (e.g., serotonin/dopamine receptors), but in vivo efficacy is low, consider:

- Metabolic stability : Perform microsomal assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperazine ring) .

- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays or in silico logP calculations to assess hydrophobicity-driven BBB permeability .

- Species-specific differences : Compare receptor binding affinities across human vs. rodent models using radioligand displacement assays .

Q. 2.2. What experimental approaches are suitable for determining the structure-activity relationship (SAR) of analogs with modified pyrimidine or piperazine moieties?

SAR Workflow :

Library design : Synthesize analogs with substitutions at:

- Pyrimidine C2/C4 positions (e.g., trifluoromethyl, halogen) .

- Piperazine N1/N4 positions (e.g., methyl, aryl groups) .

Biological profiling :

- Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).

- Receptor binding studies (e.g., radiolabeled 5-HT2A or D2 receptors) .

Computational modeling : Use docking simulations (AutoDock Vina) to correlate substituent effects with binding energy .

Q. Example SAR Table :

| Substituent (Pyrimidine C6) | IC50 (nM, Kinase X) | LogP |

|---|---|---|

| -NH-Pyridin-2-yl | 12 ± 1.5 | 2.8 |

| -CF3 | 45 ± 3.2 | 3.5 |

| -Cl | 28 ± 2.1 | 3.1 |

Q. 2.3. How can researchers address low crystallinity during X-ray diffraction analysis of this compound?

Crystallization Optimization :

- Solvent screening : Test mixed solvents (e.g., DMF/water, THF/heptane) to induce slow nucleation .

- Temperature gradients : Use a thermal cycler to gradually reduce temperature from 50°C to 4°C .

- Additive screening : Introduce small molecules (e.g., glycerol, polyethylene glycol) to stabilize crystal packing .

Data Refinement : Use SHELXL for high-resolution refinement, focusing on resolving disordered piperazine conformers via restraints and constraints .

Methodological Guidance for Data Contradictions

Q. 3.1. How to reconcile discrepancies between computational predictions and experimental binding affinities?

- Force field calibration : Re-parameterize charges for the pyridin-2-ylamino group using QM/MM simulations (e.g., Gaussian 16) to improve docking accuracy .

- Solvent effects : Include explicit water molecules in MD simulations to account for solvation entropy .

Q. 3.2. What analytical techniques are critical for verifying synthetic intermediates with complex regiochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.